7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
7-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class of antibiotics. It is characterized by a quinoline core structure with a fluorine atom at the 7th position, a methyl group at the 8th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position. This compound is known for its antibacterial properties and is used in various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,4-dichloroquinoline.
Fluorination: The 7th position of the quinoline ring is fluorinated using a fluorinating agent such as potassium fluoride.
Methylation: The 8th position is methylated using a methylating agent like methyl iodide.
Oxidation: The 4th position is oxidized to introduce the keto group, often using an oxidizing agent like potassium permanganate.
Carboxylation: The 3rd position is carboxylated using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: The compound can undergo further oxidation at the keto group to form quinoline derivatives.
Reduction: Reduction of the keto group can yield hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation Products: Quinoline-4,7-dione derivatives.
Reduction Products: 4-hydroxyquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Derivatives: Used as a precursor for synthesizing various quinoline derivatives with potential pharmaceutical applications.
Biology:
Antibacterial Research: Studied for its antibacterial properties against a range of bacterial strains.
Medicine:
Antibiotics: Potential use in developing new antibiotics for treating bacterial infections.
Industry:
Pharmaceutical Manufacturing: Used in the production of antibacterial drugs.
Mechanism of Action
The antibacterial activity of 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinoline ring.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.
Norfloxacin: A fluoroquinolone with a similar core structure but different functional groups.
Uniqueness: 7-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct antibacterial properties and pharmacokinetic profiles compared to other fluoroquinolones.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
7-fluoro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-5-8(12)3-2-6-9(5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTWSLKZXAAWHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210695 | |
Record name | 7-Fluoro-4-hydroxy-8-methyl-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065094-06-5 | |
Record name | 7-Fluoro-4-hydroxy-8-methyl-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065094-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-4-hydroxy-8-methyl-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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